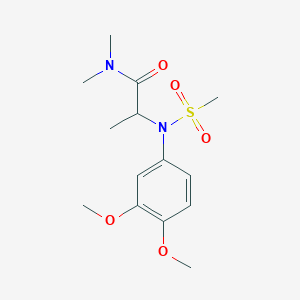![molecular formula C13H11FN4O B4460101 7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4460101.png)
7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and has been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it has been suggested that the compound may exert its biological activities through the modulation of various signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to exhibit various biochemical and physiological effects. For example, the compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its broad range of biological activities. This makes it a potential candidate for drug development in various therapeutic areas. However, the compound's mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
For research include the development of more potent derivatives, investigation of the compound's potential as a treatment for neurodegenerative diseases and autoimmune disorders, and further elucidation of its mechanism of action.
Scientific Research Applications
7-(4-fluorophenyl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has been found to exhibit various biological activities, making it a potential candidate for drug development. Some of the reported activities include antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic activities. The compound has also been shown to possess neuroprotective and antidepressant effects.
properties
IUPAC Name |
7-(4-fluorophenyl)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-19-8-12-16-13-15-7-6-11(18(13)17-12)9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPZHORZJLVAOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-difluorophenyl)-4-[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4460024.png)
![5-isobutyl-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4460025.png)
![N-ethyl-4-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinamine](/img/structure/B4460026.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline](/img/structure/B4460033.png)
![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide](/img/structure/B4460041.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B4460053.png)
![N~2~-(4-methoxyphenyl)-N~1~-[4-(4-methyl-1-piperazinyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4460063.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4460066.png)

![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4460073.png)
![N-1,3-benzodioxol-5-yl-4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4460084.png)
![N-(2,3-dimethylphenyl)-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4460088.png)

![2-ethyl-7-(3-methoxypropyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4460109.png)